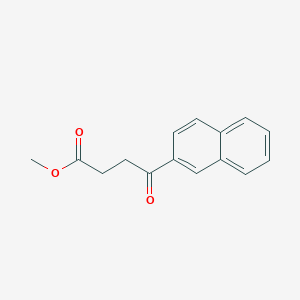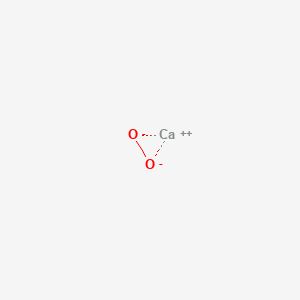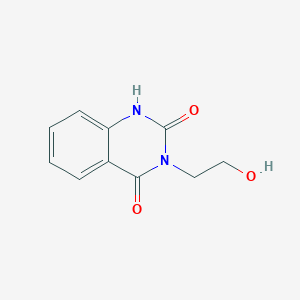
3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione
描述
Synthesis Analysis
The synthesis of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives often involves the utilization of the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) method, highlighting its importance in constructing this scaffold for potential antiviral agents (Kang et al., 2016). Additionally, methodologies employing green chemistry principles have been developed for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from carbon dioxide and 2-aminobenzonitriles, showcasing an environmentally friendly approach to obtaining these compounds (Patil et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives has been extensively studied, with various substitutions on the quinazoline nucleus influencing their biological activity. For instance, the introduction of chlorine atoms or triazole groups has been shown to affect the compound's selectivity towards different receptors, demonstrating the critical role of molecular modifications in determining biological outcomes (Colotta et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione compounds involves various transformations, including alkylation, bromination, and reactions with urea to yield novel structures. These transformations underscore the versatility of the quinazoline scaffold in synthetic chemistry and its potential for generating diverse derivatives with tailored properties (Ukrainets et al., 2011).
Physical Properties Analysis
The physical properties of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives, including solubility and crystallinity, are crucial for their application in drug formulation and delivery. Studies have focused on solid-phase synthesis and characterization to understand these properties better and improve the compound's usability in pharmaceutical contexts (Gouilleux et al., 1996).
Chemical Properties Analysis
The chemical properties of 3-(2-Hydroxyethyl)quinazoline-2,4(1H,3H)-dione derivatives, such as their reactivity with other chemical entities and their stability under various conditions, are fundamental to their application in medicinal chemistry. These properties are influenced by the compound's structure, providing a basis for the development of novel drugs with specific biological activities (Szyszkowska et al., 2017).
科学研究应用
-
Antibacterial, Antifungal, and Anticancer Agents
- Application : Quinazolin-4(3H)-ones have been synthesized and tested for their biological activities as antibacterial, antifungal, and anticancer agents .
- Method : The synthesis started from 3-phenylquinazoline-2,4(1H,3H)-dithione, and some new derivatives of 3H-quinazolin-4-ones were synthesized .
- Results : The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .
-
- Application : 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant properties .
- Method : The antioxidant properties were evaluated using three different methods, namely DPPH, ABTS, and TEAC CUPRAC .
- Results : The presence of at least one hydroxyl group in addition to the methoxy substituent or the second hydroxyl on the phenyl ring in the ortho or para positions is required to obtain antioxidant activity of 2-phenylquinazolin-4(3H)-one .
安全和危害
The safety data sheet for 3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione indicates that it is not classified as hazardous . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken . Suitable extinguishing media for fires involving this compound include dry chemical, carbon dioxide, or alcohol-resistant foam .
属性
IUPAC Name |
3-(2-hydroxyethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUNWRHRAQZLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152968 | |
| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione | |
CAS RN |
1207-75-6 | |
| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-Hydroxyethyl)-2,4(1H,3H)-quinazolinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6Y7JRT9PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

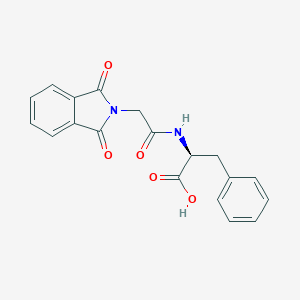
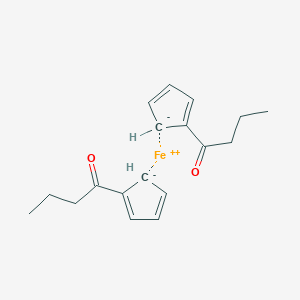
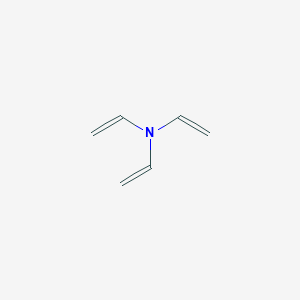
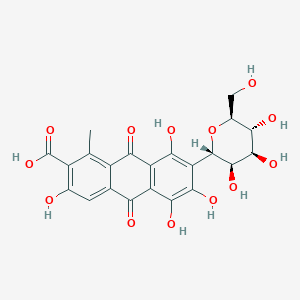
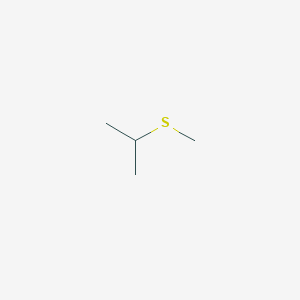
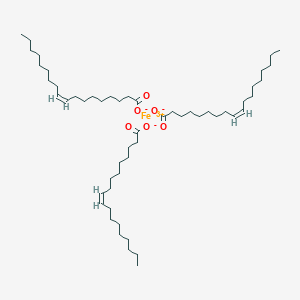
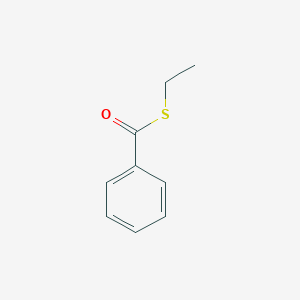
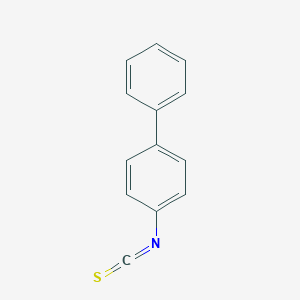
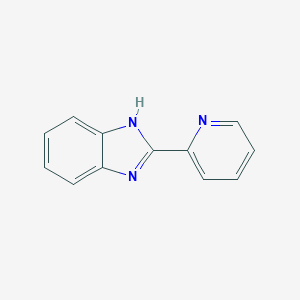
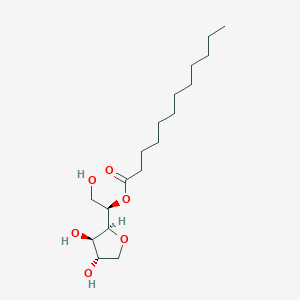
![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
